molecular formula C10H11ClO2 B13944333 4-Ethyl-2-methoxybenzoyl chloride CAS No. 213138-43-3

4-Ethyl-2-methoxybenzoyl chloride

Cat. No.: B13944333
CAS No.: 213138-43-3
M. Wt: 198.64 g/mol
InChI Key: UWAJIHJAKIDSCZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxybenzoyl chloride (C₁₀H₁₁ClO₂; calculated molecular weight: 198.66 g/mol) is a substituted benzoyl chloride featuring an ethyl group at the para position (C4) and a methoxy group at the ortho position (C2) relative to the carbonyl chloride functional group. Benzoyl chlorides are widely utilized as acylating agents in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity.

Properties

CAS No.

213138-43-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-ethyl-2-methoxybenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3

InChI Key

UWAJIHJAKIDSCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 4-ethyl-2-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include refluxing the benzoic acid derivative with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C10H12O3+SOCl2C10H11ClO2+SO2+HCl\text{C10H12O3} + \text{SOCl2} \rightarrow \text{C10H11ClO2} + \text{SO2} + \text{HCl} C10H12O3+SOCl2→C10H11ClO2+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a stirred solution of 4-ethyl-2-methoxybenzoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 4-ethyl-2-methoxybenzoic acid and hydrochloric acid.

    Reduction: Can be reduced to 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Water: Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Major Products:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Ethyl-2-methoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are common functional groups in organic and biological molecules. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Key Observations:

  • Steric Hindrance: The ethyl group at C4 introduces greater steric bulk than methyl (e.g., in 2-Methylbenzoyl chloride), which could further slow reaction kinetics .
  • Molecular Weight : Compounds with ethoxy/ethyl groups (e.g., 5-Ethoxy-3-ethyl-2-methoxybenzoyl chloride) exhibit higher molecular weights, aligning with increased substituent complexity .

Research Findings and Limitations

  • Limitations: Direct experimental data for this compound are absent in the provided evidence.

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